molecular formula C23H22ClN3OS B10868577 4-(4-chlorophenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide

4-(4-chlorophenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide

Cat. No.: B10868577
M. Wt: 424.0 g/mol
InChI Key: LDGCDQWTOPVZMF-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of 4-chlorophenylpiperazine with 4-phenoxyphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified using column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the carbothioamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups or other reducible functional groups, resulting in the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide would depend on its specific biological targets. It may interact with receptors, enzymes, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)piperazine: A simpler derivative with similar structural features.

    4-phenoxyphenyl isothiocyanate: A related compound used in the synthesis of the target molecule.

    N-(4-phenoxyphenyl)piperazine: Another structurally related compound with potential pharmacological activities.

Uniqueness

4-(4-chlorophenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide is unique due to the presence of both the 4-chlorophenyl and 4-phenoxyphenyl groups, which may confer distinct biological and chemical properties compared to its simpler analogs.

Properties

Molecular Formula

C23H22ClN3OS

Molecular Weight

424.0 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-(4-phenoxyphenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C23H22ClN3OS/c24-18-6-10-20(11-7-18)26-14-16-27(17-15-26)23(29)25-19-8-12-22(13-9-19)28-21-4-2-1-3-5-21/h1-13H,14-17H2,(H,25,29)

InChI Key

LDGCDQWTOPVZMF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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